(5-Chloro-2-i-propyloxyphenyl)magnesium bromide
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Overview
Description
(5-chloro-2-iso-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (5-chloro-2-iso-propyloxyphenyl)magnesium bromide typically involves the reaction of 5-chloro-2-iso-propyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Stoichiometry: A stoichiometric amount of magnesium is used relative to the bromobenzene derivative.
Catalysts: Sometimes, a small amount of iodine is added to activate the magnesium.
Industrial Production Methods
On an industrial scale, the production of (5-chloro-2-iso-propyloxyphenyl)magnesium bromide follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-2-iso-propyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, esters, and halides.
Conditions: Reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Resulting from halogen-metal exchange and coupling reactions.
Scientific Research Applications
(5-chloro-2-iso-propyloxyphenyl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (5-chloro-2-iso-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used for similar purposes.
(4-chlorophenyl)magnesium Bromide: Another chlorinated Grignard reagent with slightly different reactivity.
Uniqueness
(5-chloro-2-iso-propyloxyphenyl)magnesium bromide is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful for synthesizing compounds with specific structural requirements.
Properties
Molecular Formula |
C9H10BrClMgO |
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Molecular Weight |
273.84 g/mol |
IUPAC Name |
magnesium;1-chloro-4-propan-2-yloxybenzene-5-ide;bromide |
InChI |
InChI=1S/C9H10ClO.BrH.Mg/c1-7(2)11-9-5-3-8(10)4-6-9;;/h3-5,7H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
WSUOACKKPFSRGG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
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